Tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
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Overview
Description
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production: Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability.
Chemical Reactions Analysis
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include tert-butyl nitrite for N-nitrosation reactions, and conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the aminomethyl group can participate in various chemical reactions. The carboxylate group may also play a role in the compound’s overall behavior and interactions .
Comparison with Similar Compounds
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE: This compound shares similar structural features but may differ in reactivity and applications.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents can be compared to highlight the unique properties of TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAFVSZOQQYHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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